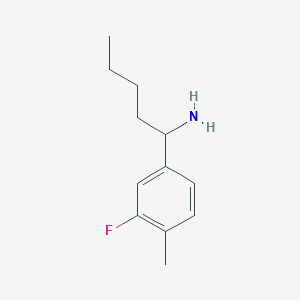![molecular formula C10H18F2N2 B13012325 1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane is a chemical compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a diazaspiro compound with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C, depending on the specific reaction . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, leading to modulation of neurotransmission . The pathways involved include the inhibition of receptor-mediated ion flux, which can affect various physiological processes .
Comparison with Similar Compounds
1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
3,9-Diazaspiro[5.5]undecane: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
1,1-Difluoro-6-azaspiro[3.4]octane: A smaller spirocyclic compound with different spatial configuration and properties.
1,1-Difluorospiro[2.5]octan-6-amine: Another difluoro-substituted spirocyclic compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
11,11-difluoro-3-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18F2N2/c1-14-6-3-9(4-7-14)2-5-13-8-10(9,11)12/h13H,2-8H2,1H3 |
InChI Key |
TZIOQMIMEXODKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCNCC2(F)F)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
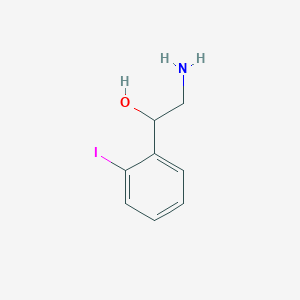
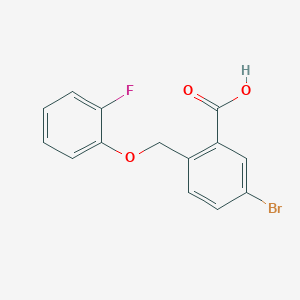
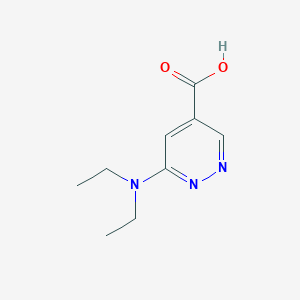

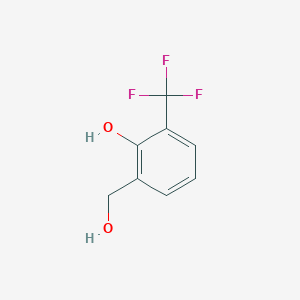
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
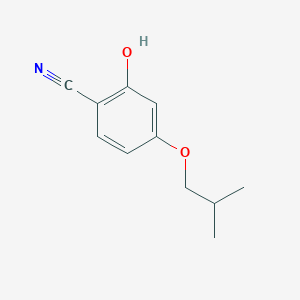
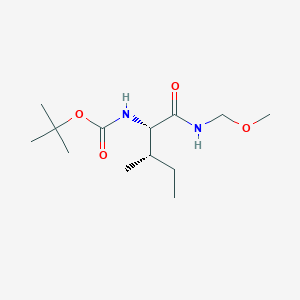
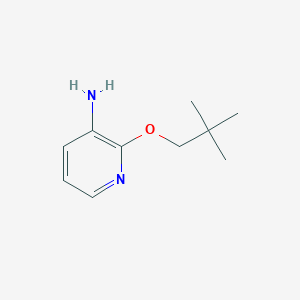
![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

